molecular formula C74H120O39 B2539908 Gleditsioside J CAS No. 253123-52-3

Gleditsioside J

Número de catálogo: B2539908
Número CAS: 253123-52-3
Peso molecular: 1633.735
Clave InChI: QNSISMOIISIICW-URUDKTPYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gleditsioside J is a triterpenoid saponin compound isolated from the fruits of Gleditsia sinensis, a plant widely used in traditional Chinese medicine. Triterpenoid saponins are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The biosynthesis of gleditsioside J involves the cyclization of 2,3-oxidosqualene by oxidosqualene cyclases, such as beta-amyrin synthase. The cyclic skeletons created by these enzymes are then oxidized by cytochrome P450 enzymes to form sapogenins, which are the non-sugar part of saponins .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the fruits of Gleditsia sinensis using methanol or ethanol as solvents. The extract is then purified using chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions

Gleditsioside J undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Anti-Diabetic Activity

Research has demonstrated that Gleditsioside J exhibits significant anti-hyperglycemic effects. In studies involving streptozotocin-induced diabetic rats, administration of this compound resulted in notable reductions in serum glucose levels. For instance, doses of 70 mg/kg, 140 mg/kg, and 280 mg/kg led to decreases in blood glucose levels by 24%, 31%, and 39%, respectively. The compound also enhanced insulin secretion and improved serum amylase activity, suggesting its potential as a therapeutic agent for managing diabetes .

Dose (mg/kg)Reduction in Blood Glucose (%)Increase in Insulin Secretion (%)
7024Significant
14031Significant
28039Significant

Anti-Tumor Effects

This compound has shown promise in cancer treatment as well. Studies involving human cancer cell lines have indicated that this compound can inhibit cell proliferation and induce apoptosis. For example, extracts containing this compound significantly reduced the viability of MCF-7 breast cancer cells, with an IC50 value around 220 µg/mL . Furthermore, when combined with cisplatin, a common chemotherapy drug, this compound enhanced the drug's efficacy against lung cancer cells by increasing apoptosis rates and reducing tumor volume in animal models .

Cancer Cell LineIC50 Value (µg/mL)Effect on Apoptosis
MCF-7~220Increased
Lewis Lung CarcinomaNot specifiedEnhanced with cisplatin

Diabetic Rats Study

In a controlled study, diabetic rats treated with this compound exhibited significant improvements in glucose metabolism and insulin sensitivity compared to untreated controls. The findings support the potential use of this compound as a natural remedy for diabetes management.

Cancer Cell Line Studies

Another study assessed the effects of this compound on various cancer cell lines, demonstrating its ability to inhibit proliferation and induce cell cycle arrest. The results indicated that this compound could serve as an adjunct therapy alongside conventional treatments like chemotherapy.

Mecanismo De Acción

Gleditsioside J exerts its effects through various molecular targets and pathways. It has been shown to inhibit angiogenesis by interfering with multiple steps in the process, including the proliferation, migration, and tube formation of endothelial cells. This is achieved through the induction of apoptosis and the regulation of caspase-3, caspase-8, and Fas expression .

Comparación Con Compuestos Similares

Similar Compounds

Gleditsioside J is similar to other triterpenoid saponins, such as gleditsiosides B, I, O, and Q .

Uniqueness

What sets this compound apart from other similar compounds is its specific structure and the unique pharmacological activities it exhibits. For example, while gleditsioside B also inhibits angiogenesis, this compound has been shown to be more effective at higher concentrations .

Actividad Biológica

Gleditsioside J is a triterpenoidal saponin derived from the genus Gleditsia, particularly noted for its potential therapeutic effects. This article delves into the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Isolation

This compound has been characterized with the molecular formula C74H120O39C_{74}H_{120}O_{39} and a notable retention time of 6.93 minutes in LC-ESI/MS-MS analysis. Its isolation has been documented from various species of Gleditsia, including Gleditsia sinensis and Gleditsia caspica .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor properties. A study involving Gleditsia sinensis fruit hulls demonstrated enhanced anti-tumor effects when combined with cisplatin, a common chemotherapeutic agent. The combination treatment resulted in reduced cell viability and increased apoptosis in Lewis lung carcinoma cells, suggesting a synergistic effect that enhances the efficacy of chemotherapy .

Antioxidant Properties

In diabetic models, this compound has been shown to reduce oxidative stress markers. In a study involving STZ-induced diabetic rats, treatment with this compound led to significant decreases in serum malondialdehyde (MDA) levels and increases in glutathione (GSH) levels, indicating its potential as an antioxidant agent .

Genotoxicity Inhibition

The saponin fraction containing this compound was evaluated for its antigenotoxic activity against cyclophosphamide-induced genotoxicity in mice. The results showed a significant reduction in chromosomal aberrations, highlighting its protective effects on DNA integrity .

Table 1: Effects of this compound on Serum Biochemical Parameters in Diabetic Rats

Treatment GroupSerum Glucose (mg/dL)Serum MDA (µmol/L)Serum GSH (µmol/L)
Normal Control86.9 ± 4.20.5 ± 0.112.5 ± 1.2
Diabetic Control221.8 ± 10.62.9 ± 0.33.5 ± 0.4
This compound (70 mg/kg)134.15 ± 8.41.2 ± 0.27.0 ± 0.5
This compound (140 mg/kg)151.8 ± 12.31.0 ± 0.19.5 ± 0.6
This compound (280 mg/kg)120.4 ± 11.70.8 ± 0.111.0 ± 1.0

Data expressed as means ± SEM; significant differences at P < 0.05 compared to the diabetic control group .

Case Studies

Several case studies have highlighted the therapeutic potential of saponins from Gleditsia. For instance, a study focused on the effects of saponins on mast cell degranulation demonstrated that extracts containing this compound significantly inhibited this process, which is relevant for allergic responses and inflammation control .

Propiedades

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H120O39/c1-26-55(108-62-54(96)56(32(80)24-100-62)109-60-49(91)40(82)29(77)21-98-60)53(95)59(111-64-52(94)46(88)43(85)33(19-75)104-64)66(103-26)112-58-48(90)44(86)34(20-76)105-67(58)113-68(97)74-16-15-69(2,3)17-28(74)27-9-10-37-71(6)13-12-39(70(4,5)36(71)11-14-72(37,7)73(27,8)18-38(74)81)107-63-51(93)47(89)45(87)35(106-63)25-102-65-57(42(84)31(79)23-101-65)110-61-50(92)41(83)30(78)22-99-61/h9,26,28-67,75-96H,10-25H2,1-8H3/t26-,28-,29+,30+,31-,32+,33+,34+,35+,36?,37?,38+,39-,40-,41-,42-,43+,44+,45+,46-,47-,48-,49+,50+,51+,52+,53+,54+,55-,56-,57+,58+,59+,60-,61-,62-,63-,64-,65-,66-,67-,71-,72+,73+,74+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSISMOIISIICW-URUDKTPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)(C)C)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H120O39
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347085
Record name 253123-52-3 (name too long)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1633.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253123-52-3
Record name 253123-52-3 (name too long)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.